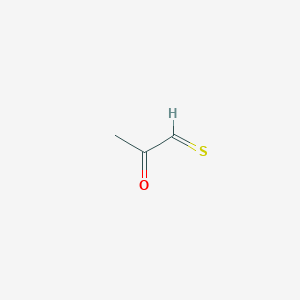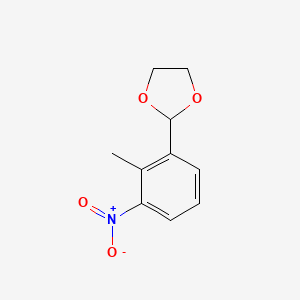
3,3-Dichloro-2-(methylideneamino)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dichloro-2-(methylideneamino)prop-2-enenitrile is an organic compound with a unique structure characterized by the presence of dichloro, methylideneamino, and nitrile functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dichloro-2-(methylideneamino)prop-2-enenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dichloroacrylonitrile with methylamine. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediates.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-Dichloro-2-(methylideneamino)prop-2-enenitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.
Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used.
Addition Reactions: Reagents like hydrogen bromide or water can be employed.
Oxidation and Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) for reduction and potassium permanganate (KMnO4) for oxidation are commonly used.
Major Products Formed:
Substitution Reactions: Products include azides or thiocyanates.
Addition Reactions: Products include halogenated or hydroxylated derivatives.
Oxidation and Reduction Reactions: Products include primary amines or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
3,3-Dichloro-2-(methylideneamino)prop-2-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,3-Dichloro-2-(methylideneamino)prop-2-enenitrile involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins or DNA, leading to alterations in their function. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
3,3-Dichloroacrylonitrile: Shares the dichloro and nitrile groups but lacks the methylideneamino group.
2-Chloro-3-(methylideneamino)prop-2-enenitrile: Similar structure but with only one chlorine atom.
Uniqueness: 3,3-Dichloro-2-(methylideneamino)prop-2-enenitrile is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both dichloro and methylideneamino groups allows for a wider range of chemical transformations and biological interactions compared to its analogs.
Eigenschaften
CAS-Nummer |
116400-62-5 |
|---|---|
Molekularformel |
C4H2Cl2N2 |
Molekulargewicht |
148.98 g/mol |
IUPAC-Name |
3,3-dichloro-2-(methylideneamino)prop-2-enenitrile |
InChI |
InChI=1S/C4H2Cl2N2/c1-8-3(2-7)4(5)6/h1H2 |
InChI-Schlüssel |
FLGWGXNZCKOAFR-UHFFFAOYSA-N |
Kanonische SMILES |
C=NC(=C(Cl)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(2-Bromo-3-methoxybut-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14289760.png)
![Triphenyl({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)phosphanium chloride](/img/structure/B14289768.png)
![Ethanol, 2-[(2-bromoethyl)dithio]-](/img/structure/B14289769.png)

methanone](/img/structure/B14289776.png)

![2-Bromo-1-[(2-cyanophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14289794.png)
![Phosphonic acid, [amino(2,4-dichlorophenyl)methyl]-](/img/structure/B14289799.png)
![N-[2-(2-Aminoethoxy)ethyl]tetradecanamide](/img/structure/B14289809.png)

